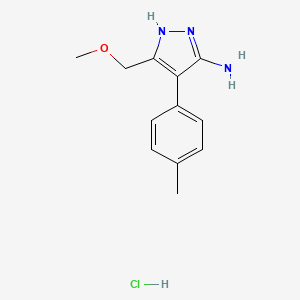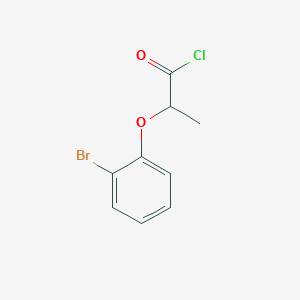
2-(2-Bromophenoxy)propanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
2-(2-Bromophenoxy)propanoyl chloride: is utilized in proteomics, which involves the identification and quantification of proteins present in a cell, tissue, or organism. This compound aids in the study of protein interactions, post-translational modifications, and protein pathways in diseases .
Analytical Chemistry
In analytical chemistry, 2-(2-Bromophenoxy)propanoyl chloride can be used as a reagent for the synthesis of complex molecules. Its role in the development of new analytical methods helps in the detection and quantification of substances .
Biopharma Production
This compound plays a role in the synthesis of pharmaceuticals, such as in the flow synthesis of ibuprofen via photo-Favorskii rearrangement. It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) .
Advanced Battery Science
2-(2-Bromophenoxy)propanoyl chloride: contributes to the field of advanced battery science by being part of the synthesis of new polymers. These polymers are crucial for improving the performance and safety of next-generation batteries .
Cell Biology Research
In cell biology, this compound is used in the study of cellular processes and functions. It may be involved in the preparation of samples or as a part of the chemical toolkit for understanding cellular mechanisms .
Genomics
The applications of 2-(2-Bromophenoxy)propanoyl chloride in genomics include facilitating the study of genetic material, which can lead to advancements in personalized medicine and the prediction of disease risks at an individual level .
Organic Synthesis
It is also used in organic synthesis, particularly in the synthesis of polysubstituted benzenes. This compound can act as an intermediate in the multi-step synthesis of complex organic molecules .
Other Scientific Fields
Lastly, 2-(2-Bromophenoxy)propanoyl chloride finds its use in various other scientific fields, including material science, chemical synthesis, and chromatography, where it may be used as a specialty reagent or intermediate .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHQKVLZTJDZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)
![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)
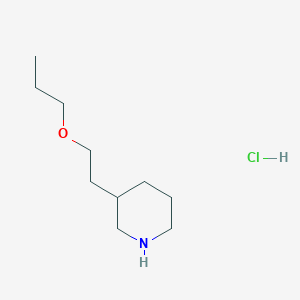
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)



![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
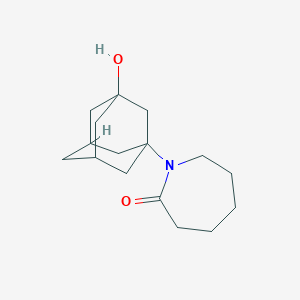
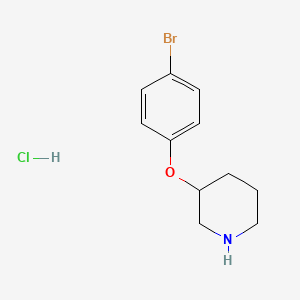
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
